molecular formula C11H14O6 B119833 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone CAS No. 33900-74-2

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone

Cat. No.: B119833
CAS No.: 33900-74-2
M. Wt: 242.22 g/mol
InChI Key: QJWLBLCJYZLCLM-UHFFFAOYSA-N
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Description

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone is a chemical compound with the molecular formula C11H14O5. It is a white crystalline solid that is stable at room temperature but may decompose under light exposure. This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone primarily involves its antioxidant properties. The compound can scavenge free radicals through its hydroxyl groups, which donate hydrogen atoms to neutralize reactive oxygen species. This activity is crucial in preventing oxidative stress and cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its antioxidant properties are particularly notable, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,12-13,15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWLBLCJYZLCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453528
Record name 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33900-74-2
Record name 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the discovery of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in Mahonia duclouxiana Gagnep?

A1: This compound represents a novel finding within the Mahonia genus. [] Its isolation and identification contribute valuable knowledge to the phytochemical profile of Mahonia duclouxiana and could potentially pave the way for further research into its biological activity and potential applications.

Q2: Has 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one been found in other plant species?

A2: While this compound is new to the Mahonia genus, the research provided does not specify if it exists in other plant species. [] Further investigation into other plant sources may be a promising avenue for future research.

  1. Yang, Y., Yang, X., & Li, S. (2010). Study on the chemical constituents of Mahonia duclouxiana(II). Zhong Yao Cai = Journal of Chinese Medicinal Materials, 33(11), 1752–1754.

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